Bucainide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bucainide is a cardiac depressant (anti-arrhythmic).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacokinetics

- Synthesis and Analogs: Tocainide, an analog of bucainide, has seen research in its synthesis routes, enantioseparation methods, and pharmacological profile improvement. Such studies have focused on developing tocainide and its analogs with better pharmacological profiles for treating myotonias, despite adverse reactions leading to discontinued use of tocainide (Carocci et al., 2019).

Pharmacological Effects

Sodium Channel Blocking

Class I cardiac antiarrhythmic drugs, including bucainide analogs like lidocaine and mexiletine, play a crucial role in arrhythmia therapy. They work by blocking sodium currents, demonstrating a use-dependent block crucial for their effectiveness as antiarrhythmic drugs and local anesthetics (Sheets et al., 2010).

Antimyotonic Effects

The antimyotonic activity of tocainide, a bucainide analog, has been observed in the symptomatic treatment of myotonic syndromes. It reduces high-frequency action potential discharges typical of the disease by blocking voltage-gated sodium channels (Camerino et al., 2000).

Cardioversion and Sinus Rhythm Maintenance

Flecainide, another analog of bucainide, is used for cardioversion of recent-onset atrial fibrillation and sinus rhythm maintenance in paroxysmal atrial fibrillation, demonstrating its versatility in managing various arrhythmic conditions (Apostolakis et al., 2013).

Local Anesthetic Effects

Bucainide analogs like bupivacaine are used as local anesthetics. Research has focused on their systemic administration for relieving neuropathic pain, highlighting their analgesic efficacy when administered orally or parenterally (Challapalli et al., 2005).

Toxicity and Safety Profiles

- Cardiac and CNS Toxicity Studies: Studies on cardiac and CNS toxicity of local anesthetics, including bucainide analogs, have been conducted to assess their safety profiles. For instance, levobupivacaine, a single enantiomer of bupivacaine, has been introduced with a potentially reduced toxicity compared to bupivacaine, offering insights into the safety of these compounds (Gristwood, 2002).

Additional Research

- Crystallization and Structural Analysis: Research on bucain itself, a toxin structurally homologous to snake-venom muscarinic toxins, has been conducted. This includes crystallization and X-ray analysis to understand its structural properties, providing valuable information on its potential applications (Watanabe et al., 2002).

Eigenschaften

CAS-Nummer |

51481-62-0 |

|---|---|

Produktname |

Bucainide |

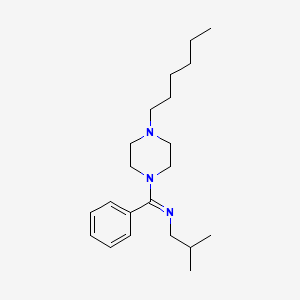

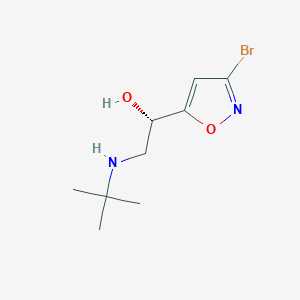

Molekularformel |

C21H35N3 |

Molekulargewicht |

329.5 g/mol |

IUPAC-Name |

1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |

InChI |

InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3 |

InChI-Schlüssel |

WRNQYBXJRPAGNS-DQRAZIAOSA-N |

SMILES |

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |

Kanonische SMILES |

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ucainide bucainide maleate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)